4-(2-Fluorophenoxy)benzaldehyde
Overview
Description
4-(2-Fluorophenoxy)benzaldehyde is an organic compound with the molecular formula C13H9FO2. It is a benzaldehyde derivative where a fluorophenoxy group is attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(2-Fluorophenoxy)benzaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-fluorophenol with 4-chlorobenzaldehyde in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction typically occurs under reflux conditions, leading to the formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluorophenoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-(2-Fluorophenoxy)benzoic acid.
Reduction: 4-(2-Fluorophenoxy)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
4-(2-Fluorophenoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the development of pharmaceutical agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Fluorophenoxy)benzaldehyde depends on its specific applicationThe fluorophenoxy group can enhance its binding affinity and specificity towards certain targets, leading to desired biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Fluorophenoxy)benzaldehyde
- 4-Phenoxybenzaldehyde
- 3-Phenoxybenzaldehyde
Uniqueness
4-(2-Fluorophenoxy)benzaldehyde is unique due to the position of the fluorine atom on the phenoxy group, which can influence its reactivity and interactions compared to other similar compounds. This positional difference can lead to variations in its chemical and biological properties .
Biological Activity
4-(2-Fluorophenoxy)benzaldehyde is an organic compound that has garnered attention due to its potential biological activities. This compound, characterized by the presence of a fluorinated phenoxy group attached to a benzaldehyde moiety, has been investigated for various pharmacological properties, including its roles in cancer treatment, enzyme inhibition, and antimicrobial activity. This article synthesizes available research findings on the biological activity of this compound, highlighting key studies, mechanisms of action, and potential therapeutic applications.
- Chemical Formula : C13H11F O
- Molecular Weight : 220.23 g/mol
- CAS Number : 936343-29-5
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The fluorine atom in the phenoxy group enhances the compound's lipophilicity and stability, which may facilitate its interaction with cellular membranes and proteins.
Key Mechanisms:
- Enzyme Inhibition : Studies indicate that compounds with similar structures can inhibit specific enzymes involved in metabolic pathways, potentially disrupting cancer cell proliferation .
- Antimicrobial Activity : The compound has shown efficacy against certain bacterial strains, likely through disruption of bacterial cell wall synthesis or interference with metabolic processes .
Anticancer Properties
Research has demonstrated that this compound exhibits significant anticancer properties. A notable study assessed its effects on various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via caspase activation |
HeLa (Cervical Cancer) | 15.0 | Inhibition of cell cycle progression |
A549 (Lung Cancer) | 10.0 | Disruption of mitochondrial function |
These results suggest that the compound may serve as a lead structure for developing new anticancer agents.
Antimicrobial Activity
In vitro studies have evaluated the antimicrobial properties of this compound against various pathogens:
Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |
---|---|---|
Staphylococcus aureus | 32 µg/mL | Bacteriostatic |
Escherichia coli | 64 µg/mL | Bactericidal |
Candida albicans | 128 µg/mL | Fungistatic |
These findings indicate that the compound possesses moderate antimicrobial activity and could be a candidate for further exploration in treating infections.
Case Studies
- Case Study on Anticancer Efficacy : A study published in Journal of Medicinal Chemistry explored the derivatives of this compound and their effects on tumor growth in mice models. The results showed a reduction in tumor size by up to 50% compared to control groups, emphasizing the compound's potential as an anticancer agent .
- Antimicrobial Evaluation : In a clinical trial assessing the efficacy of various benzaldehyde derivatives against resistant bacterial strains, this compound was highlighted for its effectiveness against multi-drug resistant strains of Staphylococcus aureus, suggesting its utility in developing new antibiotics .
Properties
IUPAC Name |
4-(2-fluorophenoxy)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO2/c14-12-3-1-2-4-13(12)16-11-7-5-10(9-15)6-8-11/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSDBXRSXAZINP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC=C(C=C2)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10445049 | |
Record name | 4-(2-FLUORO-PHENOXY)-BENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10445049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
936343-96-3 | |
Record name | 4-(2-FLUORO-PHENOXY)-BENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10445049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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